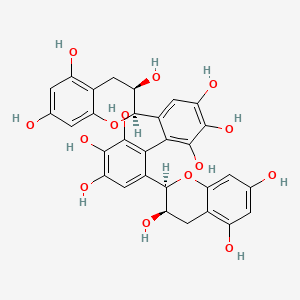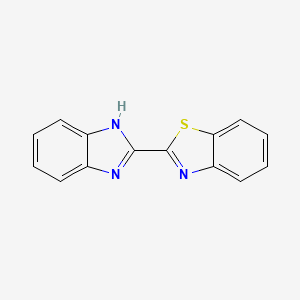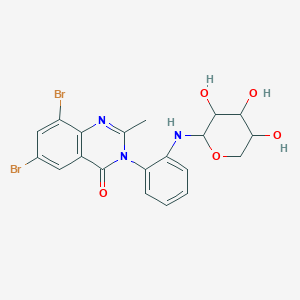![molecular formula C22H18N4 B1207277 3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline](/img/structure/B1207277.png)
3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(4-aminophenyl)-2-phenyl-4-pyrimidinyl]aniline is a member of pyrimidines.
Applications De Recherche Scientifique
Synthesis and Kinetic Studies
A study by Sušnik et al. (2009) developed a synthesis sequence for a series of pyrimidine-2-amines, emphasizing their potential as protein kinase inhibitors. This research highlights the significance of pyrimidine derivatives in medicinal chemistry, particularly in enzyme inhibition (Sušnik et al., 2009).
Reaction Mechanisms
Erkin and Ramsh (2014) explored the reaction of pyrimidine derivatives with heterocyclic CH acids, revealing insights into the formal cleavage of the substrate and the formation of substituted pyrazole and aniline. This study provides valuable information on the chemical behavior and potential applications of pyrimidine-aniline compounds in synthetic chemistry (Erkin & Ramsh, 2014).
Electrochemical and Electrochromic Properties
Research by Huang, Yen, and Liou (2011) on ambipolar aromatic polyimides containing aniline derivatives demonstrated that these materials exhibit notable electrochromic behavior. This finding is crucial for the development of new materials with applications in electronic devices and displays (Huang, Yen, & Liou, 2011).
Material Synthesis
Wei, Yang, and Ding (1996) developed a one-step method for synthesizing diimine compounds from aniline, demonstrating an efficient approach to creating new materials with potential applications in various fields, including electronics and photonics (Wei, Yang, & Ding, 1996).
Nucleophilic Additions
Kurihara and Nasu (1982) described the nucleophilic additions of aniline analogs to pyrimidine derivatives, offering insights into the reactivity and potential utility of these compounds in organic synthesis and material science (Kurihara & Nasu, 1982).
Antimicrobial Activity
Patel, Gandhi, and Sharma (2010) synthesized pyridinones from aniline, which were evaluated for antimicrobial activity. This highlights the relevance of aniline derivatives in the development of new antimicrobial agents (Patel, Gandhi, & Sharma, 2010).
Conducting Polymers
Dias et al. (2006) developed a mild, copper-catalyzed route to conducting polyaniline from aniline derivatives, which is significant for the synthesis of conductive materials for electronic applications (Dias et al., 2006).
Propriétés
Nom du produit |
3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline |
|---|---|
Formule moléculaire |
C22H18N4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline |
InChI |
InChI=1S/C22H18N4/c23-18-11-9-15(10-12-18)20-14-21(17-7-4-8-19(24)13-17)26-22(25-20)16-5-2-1-3-6-16/h1-14H,23-24H2 |
Clé InChI |
NJUJQCABARCLKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC=C3)N)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]-6-(diethylamino)-1-benzofuran-2-carboxamide](/img/structure/B1207194.png)
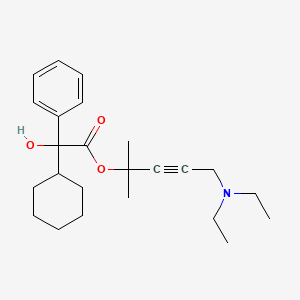
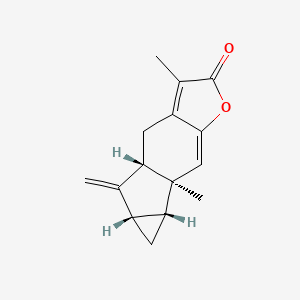
![N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1207203.png)
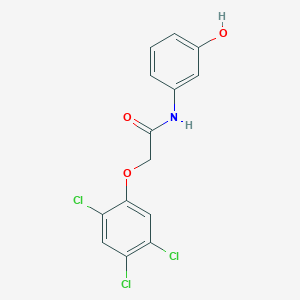
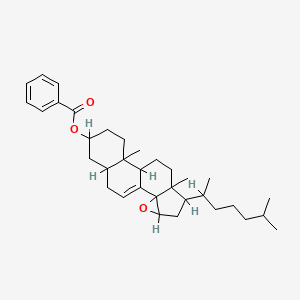
![3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1207209.png)
![2-Acetamido-3,3,3-trifluoro-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propanoic acid methyl ester](/img/structure/B1207210.png)
![4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B1207211.png)
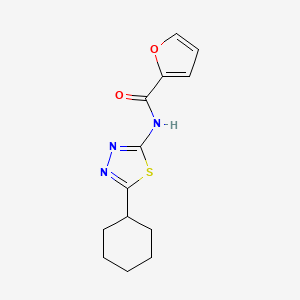
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1207214.png)
